molecular formula C5H5F3O B12947632 5,5,5-Trifluoropent-3-yn-1-ol

5,5,5-Trifluoropent-3-yn-1-ol

Cat. No.: B12947632
M. Wt: 138.09 g/mol
InChI Key: JRLGQPVSCRWTEG-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropent-3-yn-1-ol: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentyn-1-ol structure. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoropent-3-yn-1-ol typically involves the reaction of propargyl alcohol with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI). The reaction is carried out in an inert atmosphere, usually under argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent reaction conditions are critical to achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropent-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoropent-3-yn-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropent-3-yn-1-ol involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoropent-3-en-1-ol
  • 5,5,5-Trifluoropentanoic acid
  • 5,5,5-Trifluoropentanol
  • 5,5,5-Trifluoropent-3-ynal

Uniqueness

5,5,5-Trifluoropent-3-yn-1-ol is unique due to the presence of both a trifluoromethyl group and a triple bond. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H5F3O

Molecular Weight

138.09 g/mol

IUPAC Name

5,5,5-trifluoropent-3-yn-1-ol

InChI

InChI=1S/C5H5F3O/c6-5(7,8)3-1-2-4-9/h9H,2,4H2

InChI Key

JRLGQPVSCRWTEG-UHFFFAOYSA-N

Canonical SMILES

C(CO)C#CC(F)(F)F

Origin of Product

United States

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